molecular formula C10H11FO2 B3231725 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone CAS No. 132837-93-5

1-[4-(2-Fluoroethoxy)-phenyl]-ethanone

Cat. No.: B3231725
CAS No.: 132837-93-5
M. Wt: 182.19 g/mol
InChI Key: XBNORBDNHZAFON-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoroethoxy)-phenyl]-ethanone is an acetophenone derivative featuring a 2-fluoroethoxy substituent on the para position of the phenyl ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of chalcones, which are α,β-unsaturated ketones with demonstrated biological activities (e.g., antimicrobial, anticancer) . The 2-fluoroethoxy group introduces both electron-withdrawing (due to fluorine) and lipophilic characteristics, influencing the compound’s reactivity and physicochemical properties. Its synthesis typically involves nucleophilic substitution or Claisen-Schmidt condensation, as evidenced by its use in generating trifluoroethoxychalcones and pyrazole derivatives .

Properties

IUPAC Name

1-[4-(2-fluoroethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNORBDNHZAFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with 2-fluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the fluoroethoxy group.

Industrial Production Methods: On an industrial scale, the production of 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Fluoroethoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The 2-fluoroethoxy substituent distinguishes 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone from structurally analogous ethanones. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
1-[4-(2-Fluoroethoxy)-phenyl]-ethanone 2-Fluoroethoxy ~182.18* Not reported High lipophilicity, electron-withdrawing
1-[4-(2-Hydroxyethoxy)-phenyl]-ethanone 2-Hydroxyethoxy ~180.20 Not reported Polar, hydrogen-bonding capability
1-(4-Methoxyphenyl)-ethanone Methoxy 150.17 ~37–40 Electron-donating, lower stability
1-(4-(1H-Imidazol-1-yl)phenyl)-ethanone Imidazole 199.23 Not reported Basic nitrogen, enhances solubility

*Calculated based on molecular formula C₁₀H₁₁FO₂.

However, the lack of reported melting points for fluoroethoxy derivatives suggests challenges in crystallization, possibly due to reduced symmetry or steric hindrance.

Biological Activity

1-[4-(2-Fluoroethoxy)-phenyl]-ethanone, also known by its CAS number 132837-93-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated ethoxy group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The molecular formula is C10H11F O, and it exhibits properties typical of fluorinated organic compounds, such as increased lipophilicity and stability.

Biological Activity Overview

Research indicates that 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For example:

  • Study Findings : In vitro assays demonstrated that 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone exhibited significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Mechanism of Action : It is believed that 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone induces apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
  • Case Study : A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at relatively low concentrations.

The biological activity of 1-[4-(2-Fluoroethoxy)-phenyl]-ethanone can be attributed to its ability to interact with specific molecular targets within cells:

  • Protein Interaction : The compound forms hydrogen bonds and π-π interactions with proteins involved in cell signaling pathways, thereby modulating their activity.
  • Cell Membrane Interaction : It has been observed to alter cellular membrane permeability, which may enhance its uptake into cells and contribute to its bioactivity.

Research Findings and Data Tables

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaSignificant inhibition
AnticancerMCF-7 (breast cancer)Dose-dependent cytotoxicity
AnticancerA549 (lung cancer)Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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